molecular formula C20H14Cl2N2O2 B11175177 3-benzamido-N-(2,5-dichlorophenyl)benzamide

3-benzamido-N-(2,5-dichlorophenyl)benzamide

Cat. No.: B11175177
M. Wt: 385.2 g/mol
InChI Key: SFGSPOFCBFMTKH-UHFFFAOYSA-N
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Description

3-benzamido-N-(2,5-dichlorophenyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The compound this compound is characterized by the presence of two benzamide groups attached to a dichlorophenyl ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(2,5-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an arylamine compound. The reaction is carried out in a solution of N,N′-dimethylformamide at a temperature of 60°C. The resulting product is then purified and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(2,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorophenyl ring can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

3-benzamido-N-(2,5-dichlorophenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-benzamido-N-(2,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-tumor or anti-inflammatory activities. The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzamido-N-(2,5-dichlorophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of two benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further distinguish it from other similar compounds .

Properties

Molecular Formula

C20H14Cl2N2O2

Molecular Weight

385.2 g/mol

IUPAC Name

3-benzamido-N-(2,5-dichlorophenyl)benzamide

InChI

InChI=1S/C20H14Cl2N2O2/c21-15-9-10-17(22)18(12-15)24-20(26)14-7-4-8-16(11-14)23-19(25)13-5-2-1-3-6-13/h1-12H,(H,23,25)(H,24,26)

InChI Key

SFGSPOFCBFMTKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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